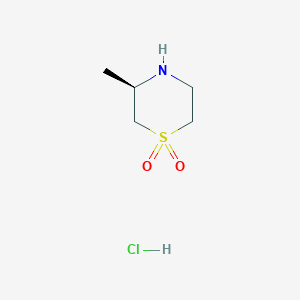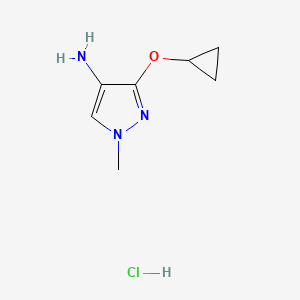
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring
Métodos De Preparación
The synthesis of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine with hydrochloric acid to form the hydrochloride salt . The specific synthetic routes and reaction conditions can vary, but a common method involves the use of cyclopropylamine and 1-methyl-1H-pyrazol-4-amine as starting materials. These reactants undergo a series of reactions, including cyclization and substitution, to form the desired product.
Análisis De Reacciones Químicas
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: This compound has a methoxy group instead of a cyclopropoxy group, which may result in different chemical and biological properties.
1-methyl-1H-pyrazol-4-amine: This compound lacks the cyclopropoxy group, making it less complex and potentially less active in certain applications. The uniqueness of this compound lies in its cyclopropoxy group, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H12ClN3O |
|---|---|
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-10-4-6(8)7(9-10)11-5-2-3-5;/h4-5H,2-3,8H2,1H3;1H |
Clave InChI |
LGBWNHAKIUSBLK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)OC2CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


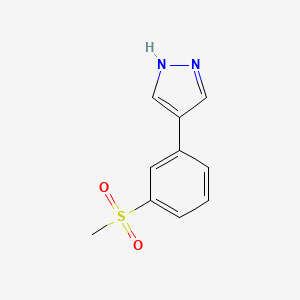

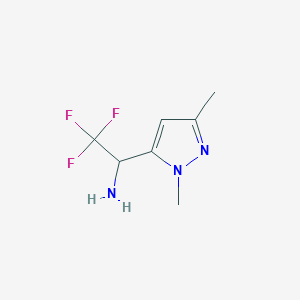
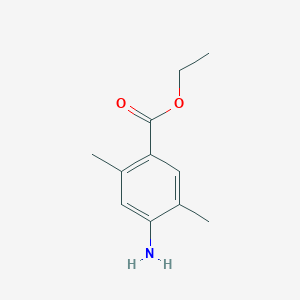
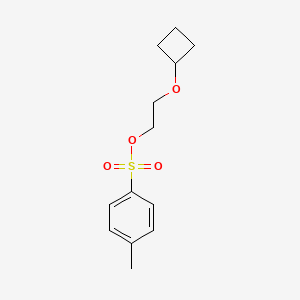
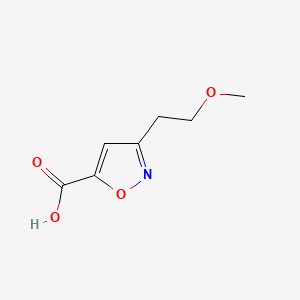
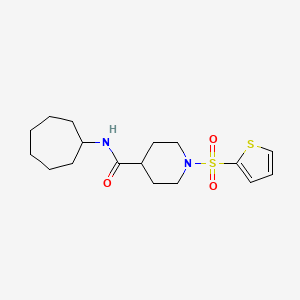
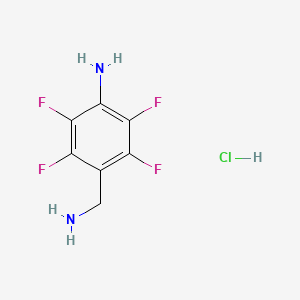
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
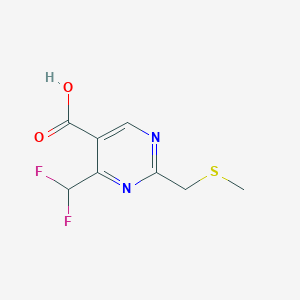

![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)

